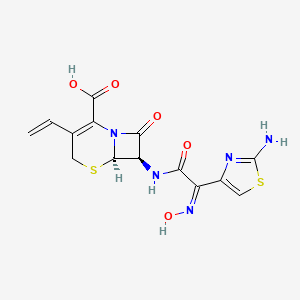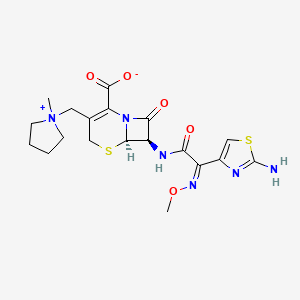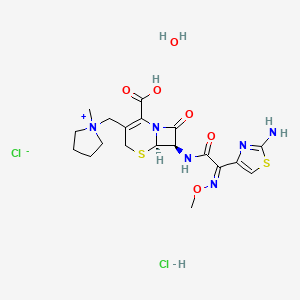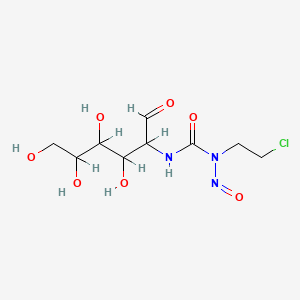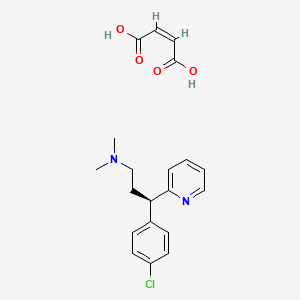
Fénofibrate de choline
Vue d'ensemble
Description
Le fénofibrate de choline est un agent hypolipidémiant utilisé principalement pour traiter l’hypertriglycéridémie sévère, l’hyperlipidémie primaire et la dyslipidémie mixte. Il agit en réduisant le cholestérol lipoprotéique de basse densité élevé, le cholestérol total, les triglycérides et l’apolipoprotéine B, tout en augmentant le cholestérol lipoprotéique de haute densité . En raison de sa forte hydrophilie et de son profil d’absorption médiocre, le this compound a été développé pour améliorer la solubilité, l’absorption gastro-intestinale et la biodisponibilité .
Applications De Recherche Scientifique
Le fénofibrate de choline a une large gamme d’applications en recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les mécanismes hypolipidémiants et la formulation des médicaments.
Biologie : Etudié pour ses effets sur le métabolisme des lipides et l’expression des gènes.
Industrie : Utilisé dans le développement de nouveaux agents et formulations hypolipidémiants à biodisponibilité améliorée.
Mécanisme D'action
Le fénofibrate de choline exerce ses effets en activant le récepteur alpha activé par les proliférateurs de peroxysomes (PPAR-alpha). Cette activation entraîne une augmentation de la lipolyse, l’activation de la lipase lipoprotéique et la réduction de l’apolipoprotéine C-III. Ces actions se traduisent par une élimination accrue des particules riches en triglycérides du plasma et une augmentation des taux de cholestérol lipoprotéique de haute densité .
Composés similaires :
Fénofibrate : Le composé parent du this compound, utilisé à des fins hypolipidémiantes similaires.
Gemfibrozil : Un autre dérivé de l’acide fibrique ayant des effets hypolipidémiants similaires.
Clofibrate : Un ancien dérivé de l’acide fibrique ayant des utilisations thérapeutiques comparables.
Unicité : Le this compound est unique en raison de sa solubilité améliorée, de son absorption gastro-intestinale et de sa biodisponibilité par rapport au fénofibrate. Cela le rend plus efficace et plus pratique pour les patients, car il peut être pris sans tenir compte des repas .
Analyse Biochimique
Biochemical Properties
Choline Fenofibrate is completely hydrolyzed by liver carboxylesterase 1 to fenofibric acid . Fenofibric acid interacts with various enzymes such as UGT1A9, CBR1, AKR1C1, AKR1C2, AKR1C3, and AKR1B1 . These interactions involve glucuronidation or reduction of the carbonyl group .
Cellular Effects
Choline Fenofibrate, through its active metabolite fenofibric acid, influences cell function by decreasing elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, apolipoprotein B, and increasing high-density lipoprotein cholesterol .
Molecular Mechanism
The molecular mechanism of Choline Fenofibrate involves its hydrolysis to fenofibric acid, which is then either glucuronidated or has its carbonyl group reduced to a benzhydrol that is then glucuronidated . The glucuronidation of fenofibrate metabolites is mediated by UGT1A9 . The reduction of the carbonyl group is primarily mediated by CBR1 and minorly by AKR1C1, AKR1C2, AKR1C3, and AKR1B1 .
Metabolic Pathways
Choline Fenofibrate is involved in metabolic pathways that include its hydrolysis to fenofibric acid, which is then either glucuronidated or has its carbonyl group reduced . These processes are mediated by various enzymes such as UGT1A9, CBR1, AKR1C1, AKR1C2, AKR1C3, and AKR1B1 .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La préparation du fénofibrate de choline implique la réaction du fénofibrate avec l’hydroxyde de choline. Le processus comprend des réactions d’hydrolyse et de formation de sels dans des solvants tels que le méthanol, l’éthanol, le propanol, le n-butanol, l’eau, la solution aqueuse d’hydroxyde de choline et l’isopropanol . Le produit brut est ensuite raffiné en le dissolvant dans un solvant (par exemple, éthanol, méthanol, eau ou isopropanol), en le décolorant avec du charbon actif et en le cristallisant pour obtenir le produit raffiné .
Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour un rendement et une pureté élevés, les conditions réactionnelles étant soigneusement contrôlées pour garantir la constance et la qualité .
Analyse Des Réactions Chimiques
Types de réactions : Le fénofibrate de choline subit diverses réactions chimiques, notamment l’hydrolyse, l’oxydation et la réduction. Ces réactions sont essentielles pour son activation métabolique et ses effets thérapeutiques .
Réactifs et conditions courants :
Hydrolyse : Implique généralement de l’eau ou des solutions aqueuses dans des conditions de pH contrôlées.
Oxydation : Peut impliquer des oxydants comme le peroxyde d’hydrogène ou l’oxygène moléculaire.
Réduction : Nécessite souvent des réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Produits principaux : Le principal produit de ces réactions est l’acide fénofibrique, le métabolite actif responsable des effets hypolipidémiants .
Comparaison Avec Des Composés Similaires
Fenofibrate: The parent compound of choline fenofibrate, used for similar lipid-lowering purposes.
Gemfibrozil: Another fibric acid derivative with similar lipid-lowering effects.
Clofibrate: An older fibric acid derivative with comparable therapeutic uses.
Uniqueness: Choline fenofibrate is unique due to its improved solubility, gastrointestinal absorption, and bioavailability compared to fenofibrate. This makes it more effective and convenient for patients, as it can be taken without regard to meals .
Propriétés
IUPAC Name |
2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate;2-hydroxyethyl(trimethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4.C5H14NO/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11;1-6(2,3)4-5-7/h3-10H,1-2H3,(H,20,21);7H,4-5H2,1-3H3/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAZHODZSADEHB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)[O-])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl.C[N+](C)(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234939 | |
| Record name | Choline fenofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856676-23-8 | |
| Record name | Choline fenofibrate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856676238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Choline fenofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHOLINE FENOFIBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BMH7IZT98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



